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Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal to the proliferation and

differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute

myeloid leukemia (AML) cases, particularly those with a poor prognosis, FLT3 is constitutively

activated by mutations, most commonly internal tandem duplications (ITD) in the

juxtamembrane domain.[1] This aberrant signaling drives uncontrolled cancer cell growth.

Quizartinib (AC220) is a highly potent and selective second-generation FLT3 inhibitor that has

demonstrated significant clinical efficacy in patients with FLT3-ITD positive AML.[1][2] This

technical guide provides a detailed examination of the structural and molecular underpinnings

of quizartinib's interaction with the FLT3 kinase domain, offering insights for researchers,

scientists, and professionals in drug development.

The Structural Basis of Quizartinib-FLT3 Interaction
The co-crystal structure of quizartinib in complex with the FLT3 kinase domain (PDB ID: 4RT7)

reveals that it functions as a type II inhibitor.[3][4] Unlike type I inhibitors that bind to the active

conformation of the kinase, quizartinib specifically recognizes and stabilizes an inactive state of

FLT3.[5][6] This is achieved by binding to a conformation where the activation loop is folded,

and the highly conserved DFG (Asp-Phe-Gly) motif is in an "out" position ("DFG-out").[5][7]

This "Abl-like" inactive conformation is stabilized by quizartinib, preventing the kinase from

adopting its active state required for ATP binding and substrate phosphorylation.[5][7]
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The high potency and selectivity of quizartinib are attributed to a series of specific molecular

interactions within the kinase domain.[3] A critical interaction involves an edge-to-face aromatic

bond between quizartinib and the "gatekeeper" residue, Phenylalanine 691 (F691).[3] The

inhibitor also forms crucial interactions with Phenylalanine 830 (F830) within the DFG motif.[3]

The imidazobenzothiazole head of quizartinib occupies the adenine binding pocket, while its t-

butyl-isoxazole tail extends into an allosteric back pocket.[3] A notable feature of its binding is

the recruitment of a water molecule to form bidentate hydrogen bonds with the kinase hinge

region, a unique workaround for the lack of a traditional adenine-like moiety.[3]

The reliance on these specific interactions with F691 and the DFG motif explains quizartinib's

vulnerability to resistance mutations at these sites, particularly F691L and D835Y.[3]

Quantitative Analysis of Quizartinib's Inhibitory
Activity
Quizartinib's potency has been quantified through various biochemical and cellular assays. The

following tables summarize key binding affinity (Kd) and inhibitory concentration (IC50) values.

Compound Target Kd (nM)

Quizartinib FLT3 1.6 - 3.3[1][8]

AC886 (active metabolite) FLT3 1.1[1][8]

Table 1: Binding Affinity of Quizartinib and its Active Metabolite for FLT3.
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Compound Cell Line FLT3 Mutation Assay Type IC50 (nM)

Quizartinib MV4-11 ITD Cell Proliferation 0.40 - 0.56[1][8]

Quizartinib MOLM-13 ITD Cell Proliferation 0.89[1]

Quizartinib MOLM-14 ITD Cell Proliferation 0.73[1]

Quizartinib MV4-11 ITD
FLT3

Phosphorylation
0.50[1][8]

Quizartinib - FLT3-WT Biochemical 4.2[9]

Quizartinib - FLT3-ITD Biochemical 1.1[9]

Quizartinib - FLT3-D835Y Biochemical >1000[9]

Quizartinib - FLT3-F691L Biochemical >1000[9]

AC886 MV4-11 ITD Cell Proliferation 0.21[1]

AC886 MOLM-13 ITD Cell Proliferation 0.36[1]

AC886 MOLM-14 ITD Cell Proliferation 0.23[1]

AC886 MV4-11 ITD
FLT3

Phosphorylation
0.18[1][8]

Table 2: In Vitro Inhibitory Activity of Quizartinib and its Active Metabolite.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of FLT3 signaling and the experimental procedures used to

characterize quizartinib, the following diagrams are provided.
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FLT3 signaling pathway and point of inhibition by quizartinib.
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Workflow for a biochemical FLT3 kinase inhibition assay.
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Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of

quizartinib against FLT3 kinase by measuring ADP production.[1]

Materials:

Recombinant human FLT3 kinase (wild-type or mutant)

Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)

ATP

Quizartinib

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

White, opaque 384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of quizartinib in DMSO. Subsequently,

dilute the compounds in kinase reaction buffer to the desired final concentrations.[1]

Kinase Reaction Setup:

Add 2.5 µL of the diluted quizartinib solution or a vehicle control (DMSO) to the wells of the

assay plate.[1]

Add 2.5 µL of a solution containing the FLT3 kinase and substrate in kinase reaction

buffer.[1]

Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume will

be 10 µL.[1]
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Incubation: Incubate the reaction plate at room temperature for a specified duration, for

instance, 60 minutes.[1]

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the

kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40

minutes.[1]

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well.

This converts the generated ADP to ATP, which in turn produces a luminescent signal.

Incubate at room temperature for 30-60 minutes.[1]

Data Acquisition: Measure the luminescence using a plate reader.[1]

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and, therefore, the kinase activity. Plot the luminescence against the logarithm of the

quizartinib concentration and fit the data to a sigmoidal dose-response curve to calculate the

IC50 value.[1]

Cellular Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation to determine the effect of quizartinib on FLT3-mutant cell lines.[9]

Materials:

FLT3-mutant cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Quizartinib

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

96-well plates

Incubator (37°C, 5% CO₂)

Microplate reader capable of measuring absorbance at 490 nm
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Procedure:

Cell Seeding: Seed the FLT3-mutant cells in a 96-well plate at a predetermined density (e.g.,

5,000 cells/well) in 100 µL of cell culture medium.[9]

Compound Preparation: Prepare serial dilutions of quizartinib in the cell culture medium.

Treatment: Add 100 µL of the quizartinib dilutions or a vehicle control to the appropriate

wells.[9]

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's

instructions and incubate for a specified time to allow for color development.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition of cell proliferation for each quizartinib

concentration relative to the vehicle control and determine the IC50 value by fitting the data

to a dose-response curve.

Protein Crystallization of FLT3-Quizartinib Complex
This protocol provides a general outline for obtaining co-crystals of the FLT3 kinase domain

with quizartinib.[1]

Materials:

Purified, recombinant human FLT3 kinase domain

Quizartinib

Crystallization screens

Crystallization plates (sitting or hanging drop)

Procedure:
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Complex Formation: Incubate the purified FLT3 protein with a molar excess of quizartinib

(e.g., 1:3 molar ratio) on ice for at least one hour to ensure the formation of the complex.[1]

Crystallization Screening:

Set up crystallization trials using the vapor diffusion method (either sitting or hanging

drop).[1]

Mix a small volume (e.g., 1 µL) of the FLT3-quizartinib complex with an equal volume of

the reservoir solution from a crystallization screen.[1]

Equilibrate the drops against a larger volume of the reservoir solution.[1]

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).[1]

Crystal Optimization:

Regularly monitor the plates for the appearance of crystals.

Once initial crystals are obtained, optimize the crystallization conditions by varying the

concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality

crystals.

Data Collection and Structure Determination:

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

Process the diffraction data and solve the crystal structure using molecular replacement,

using a known kinase domain structure as a search model.

Refine the structure and build the model of quizartinib into the electron density map.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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